![molecular formula C7H9NO2S B1602044 2-(4-Methylthiazol-5-yl)ethyl formate CAS No. 90731-56-9](/img/structure/B1602044.png)
2-(4-Methylthiazol-5-yl)ethyl formate
Overview
Description
2-(4-Methyl-5-thiazolyl)ethyl formate, also known as 4-thiazoleethanol, 5-methyl-, acetate, belongs to the class of organic compounds known as 4,5-disubstituted thiazoles . It is a colorless to yellow liquid with a nutty, brown, roasted aroma .
Molecular Structure Analysis
The molecular formula of 2-(4-Methylthiazol-5-yl)ethyl formate is C7H9NO2S . Its average mass is 171.217 Da and its monoisotopic mass is 171.035400 Da .Physical And Chemical Properties Analysis
2-(4-Methylthiazol-5-yl)ethyl formate is a colorless to yellow liquid . It has a high strength odor, with a nutty roasted type . The boiling point is 283°C at 760 mmHg .Scientific Research Applications
Synthesis of Key Intermediates
2-(4-Methylthiazol-5-yl)ethyl formate is a significant compound in chemical synthesis. It serves as a key intermediate in the synthesis of various complex molecules. For example, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a crucial intermediate in the synthesis of febuxostat, an anti-gout medication, is synthesized using similar compounds (Shaojie, 2010).
Antimicrobial Properties
Compounds structurally related to 2-(4-Methylthiazol-5-yl)ethyl formate have demonstrated antimicrobial properties. Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives have shown effectiveness against various bacterial and fungal strains (Desai, Bhatt, & Joshi, 2019).
Reaction with Alkyl Ethers and Sulfides
The compound's chemistry also involves interactions with other organic molecules. For instance, ethenethiolate anions, generated from similar compounds, react with chloromethyl alkyl ethers and sulfides to form new chemical structures (TanimotoShigeo et al., 1983).
Solubility and Thermodynamic Properties
Studying the solubility and thermodynamic properties of related thiazole compounds like 2-amino-5-methylthiazole in various solvents is essential for understanding their applications in different chemical contexts (Chen et al., 2017).
Chemical Ladders and Astrobiology
Interestingly, ethyl formate plays a role in astrobiology. Its detection and formation in the W51 e2 hot molecular core contribute to understanding the chemical complexity of esters in the interstellar medium, with implications for prebiotic chemistry (Rivilla et al., 2016).
properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl formate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-6-7(11-4-8-6)2-3-10-5-9/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONFGMLYTMEKTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCOC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920210 | |
Record name | 2-(4-Methyl-1,3-thiazol-5-yl)ethyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Nutty, brown, roasted aroma | |
Record name | 2-(5-Methyl-4-thiazolyl)ethyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1729/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in non-polar solvents; slightly soluble in water, Soluble (in ethanol) | |
Record name | 2-(5-Methyl-4-thiazolyl)ethyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1729/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.215-1.221 | |
Record name | 2-(5-Methyl-4-thiazolyl)ethyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1729/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-(4-Methylthiazol-5-yl)ethyl formate | |
CAS RN |
90731-56-9 | |
Record name | 5-Thiazoleethanol, 4-methyl-, 5-formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90731-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methyl-5-thiazolyl) ethyl formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090731569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Methyl-1,3-thiazol-5-yl)ethyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-METHYL-5-THIAZOLYL)ETHYL FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64NY5Q2QR9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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